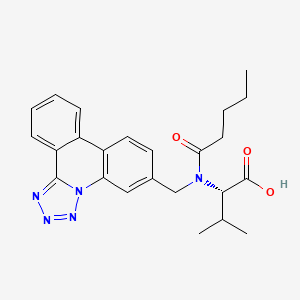
Phenanthridin-6-ylmethyl Valsartan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthridin-6-ylmethyl Valsartan is a compound that combines the structural features of phenanthridine and valsartan. Valsartan is a well-known angiotensin II receptor blocker used to treat high blood pressure and heart failure . Phenanthridine derivatives are known for their biological activities, including antimicrobial and anticancer properties . The combination of these two structures aims to enhance the therapeutic potential of the resulting compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridin-6-ylmethyl Valsartan involves multiple steps, starting from the basic building blocks of phenanthridine and valsartan. One common method involves the formation of the phenanthridine ring through palladium-catalyzed annulation . The valsartan moiety is synthesized separately through a series of steps, including the formation of the tetrazole ring catalyzed by Lewis acid . The final step involves coupling the phenanthridine and valsartan structures using a suitable linker under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenanthridin-6-ylmethyl Valsartan undergoes various chemical reactions, including:
Oxidation: The phenanthridine moiety can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can modify the tetrazole ring in the valsartan structure.
Substitution: Substitution reactions can occur at the phenanthridine ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often use halogenated reagents and catalysts like palladium.
Major Products
The major products formed from these reactions include various phenanthridinone derivatives, reduced tetrazole compounds, and substituted phenanthridine derivatives .
Scientific Research Applications
Phenanthridin-6-ylmethyl Valsartan has diverse applications in scientific research:
Mechanism of Action
Phenanthridin-6-ylmethyl Valsartan exerts its effects through multiple pathways:
Angiotensin II Receptor Blockade: The valsartan moiety blocks the angiotensin II receptor, reducing blood pressure and preventing vasoconstriction.
Antimicrobial and Anticancer Activity: The phenanthridine moiety interacts with cellular targets, disrupting microbial cell walls and inhibiting cancer cell proliferation.
Molecular Targets: The compound targets angiotensin II receptors, microbial enzymes, and cancer cell DNA
Comparison with Similar Compounds
Phenanthridin-6-ylmethyl Valsartan is unique due to its dual functionality, combining the properties of phenanthridine and valsartan. Similar compounds include:
Losartan: Another angiotensin II receptor blocker with a different structure.
Irbesartan: Known for its higher efficacy in reducing blood pressure compared to losartan.
Phenanthridinone Derivatives: Compounds with similar antimicrobial and anticancer activities.
This compound stands out due to its combined therapeutic potential, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C24H27N5O3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[pentanoyl(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)amino]butanoic acid |
InChI |
InChI=1S/C24H27N5O3/c1-4-5-10-21(30)28(22(15(2)3)24(31)32)14-16-11-12-18-17-8-6-7-9-19(17)23-25-26-27-29(23)20(18)13-16/h6-9,11-13,15,22H,4-5,10,14H2,1-3H3,(H,31,32)/t22-/m0/s1 |
InChI Key |
WTOMWKQRLUEBQX-QFIPXVFZSA-N |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC2=C(C=C1)C3=CC=CC=C3C4=NN=NN24)[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCC(=O)N(CC1=CC2=C(C=C1)C3=CC=CC=C3C4=NN=NN24)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















